molecular formula C21H28N2O4S B2550152 4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954248-75-0

4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2550152
CAS No.: 954248-75-0
M. Wt: 404.53
InChI Key: MYUWXEIGYAYZTH-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxy group, a methyl group, and a phenylmorpholino group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The ethoxy and methyl groups are introduced through alkylation reactions, while the phenylmorpholino group is incorporated via a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenylmorpholino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-o,p-toluenesulfonamide: This compound shares a similar sulfonamide core but differs in the substituents attached to the benzene ring.

    4-ethoxy-3-methylbenzenesulfonamide: Similar in structure but lacks the phenylmorpholino group.

    N-(2-phenylmorpholino)ethylbenzenesulfonamide: Similar but without the ethoxy and methyl groups.

Uniqueness

4-ethoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-3-26-20-10-9-19(15-17(20)2)28(24,25)22-11-12-23-13-14-27-21(16-23)18-7-5-4-6-8-18/h4-10,15,21-22H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUWXEIGYAYZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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